Methyl 6-Amino-5-fluoropicolinate

Description

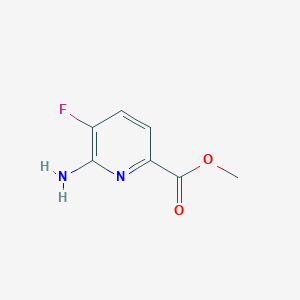

Methyl 6-Amino-5-fluoropicolinate (CAS 1346148-32-0) is a fluorinated pyridine derivative with a molecular formula of C₇H₇F₂N₂O₂. It features an amino group at the 6-position and a fluorine atom at the 5-position of the picolinate backbone, with a methyl ester at the carboxylate group. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and agrochemicals. Its structural uniqueness lies in the combination of electron-withdrawing fluorine and the nucleophilic amino group, which enhances reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

methyl 6-amino-5-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) |

InChI Key |

RLVXWRQZNZQPSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-Amino-5-fluoropicolinate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 6-fluoropyridine-2-carboxylate with an amine source under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve catalysts like copper(I) iodide and potassium phosphate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Amino-5-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Methyl 6-Amino-5-fluoropicolinate include:

| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|---|

| Methyl 5-fluoro-6-methylpicolinate | 1245647-61-3 | C₈H₈FNO₂ | 5-F, 6-CH₃ | 0.83 | Pharmaceuticals, skincare |

| Methyl 3-amino-5-fluoropicolinate | 1052714-11-0 | C₇H₇F₂N₂O₂ | 3-NH₂, 5-F | 0.81 | Drug intermediates |

| Methyl 6-bromo-5-fluoropicolinate | 1210419-26-3 | C₇H₆BrF₂NO₂ | 6-Br, 5-F | 0.78 | Cross-coupling reactions |

| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | 1803666-08-1 | C₆H₅F₃N₂ | 6-CF₂H, 5-F | N/A | Agrochemical synthesis |

Physical and Chemical Properties

- Solubility: The amino group in this compound increases polarity, enhancing water solubility compared to methyl- or bromo-substituted analogs .

- Stability: Fluorine’s electron-withdrawing effect improves thermal stability, but the amino group may render the compound hygroscopic, complicating storage (evidenced by its discontinued status in ) .

Commercial and Industrial Relevance

- This compound is listed as discontinued by CymitQuimica (), likely due to synthesis challenges or niche demand.

- In contrast, Methyl 5-fluoro-6-methylpicolinate remains commercially available (ENAO Chemical Co.), reflecting broader utility in skincare and drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.